2-({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
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Overview
Description
2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a combination of furan, phenoxy, and hydrazinecarbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. The initial step often includes the preparation of the 2,4-dichlorophenoxy methyl furan intermediate. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to form the final compound. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHANONE
- 5-[(2,4-DICHLOROPHENOXY)METHYL]-2H-TETRAAZOLE
- Methyl 2-(2,4-dichlorophenoxy)propionate
Uniqueness
Compared to similar compounds, 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19Cl2N3O4S |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
1-[[5-[(2,4-dichlorophenoxy)methyl]furan-2-carbonyl]amino]-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C18H19Cl2N3O4S/c19-11-3-5-15(14(20)8-11)26-10-13-4-6-16(27-13)17(24)22-23-18(28)21-9-12-2-1-7-25-12/h3-6,8,12H,1-2,7,9-10H2,(H,22,24)(H2,21,23,28) |
InChI Key |
SIBYGZIJINDAFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=S)NNC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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